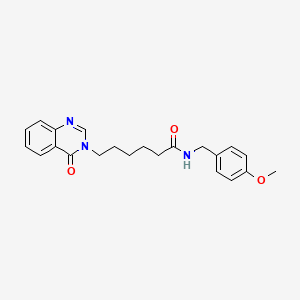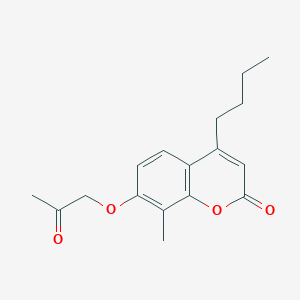![molecular formula C18H16N2O4 B14957574 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid is a complex organic compound with a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound features an acridine moiety, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid typically involves multiple steps, starting from the appropriate acridine derivative. One common synthetic route includes the acylation of 9-oxo-10(9H)-acridineacetic acid with 3-aminopropanoic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The acridine moiety allows for electrophilic and nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Scientific Research Applications
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s acridine moiety is known for its intercalating properties, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Research has explored its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is employed in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid include:
Methylmalonic acid semialdehyde: An intermediate in the metabolism of thymine and valine, with a simpler structure and different biological roles.
Indole derivatives: These compounds share some structural similarities and biological activities, particularly in their interactions with DNA and potential anticancer properties.
Propanoic acid derivatives: Various derivatives of propanoic acid exhibit different chemical and biological properties, highlighting the unique features of the acridine moiety in this compound.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-[[2-(9-oxoacridin-10-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16(19-10-9-17(22)23)11-20-14-7-3-1-5-12(14)18(24)13-6-2-4-8-15(13)20/h1-8H,9-11H2,(H,19,21)(H,22,23) |
InChI Key |
QWJAOVAPCNTUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)
![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)

![3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957528.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)

![methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B14957557.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14957564.png)
![3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid](/img/structure/B14957567.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957595.png)
![7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957606.png)
